molecular formula C2H2Cl2O<br>ClCH2COCl<br>C2H2Cl2O B045968 Chloroacetyl chloride CAS No. 79-04-9

Chloroacetyl chloride

Cat. No.: B045968
CAS No.: 79-04-9
M. Wt: 112.94 g/mol
InChI Key: VGCXGMAHQTYDJK-UHFFFAOYSA-N
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Description

Chloroacetyl chloride is a chlorinated acyl chloride with the chemical formula C₂H₂Cl₂O. It is a colorless to yellow liquid with a pungent odor and is known for its reactivity and versatility in organic synthesis. This compound is widely used as a building block in the production of various chemicals, including herbicides and pharmaceuticals .

Mechanism of Action

Target of Action

Chloroacetyl chloride is a bifunctional compound . It primarily targets amines and other protic compounds . The acyl chloride end of the molecule easily forms esters and amides , while the other end of the molecule is able to form other linkages, e.g., with amines . This makes it a versatile compound in organic synthesis .

Mode of Action

The mode of action of this compound is through its reactivity with amines and other protic compounds . The acyl chloride end of the molecule can easily form esters and amides . This allows it to react with other compounds to form acylated products such as acyl chloride derivatives, amides, esters, etc., and participate in further chemical reactions .

Biochemical Pathways

This compound is involved in various biochemical pathways due to its bifunctional nature . It is used in the synthesis of lidocaine , a local anesthetic, and in the production of herbicides in the chloroacetanilide family including metolachlor, acetochlor, alachlor, and butachlor . It is also used to produce phenacyl chloride, another chemical intermediate, also used as a tear gas .

Pharmacokinetics

It is known to be a versatile compound in organic synthesis, suggesting that its adme (absorption, distribution, metabolism, and excretion) properties may vary depending on the specific context of its use .

Result of Action

The result of this compound’s action is the formation of acylated products . These products can undergo further chemical reactions, leading to the synthesis of various compounds . For example, it is used in the synthesis of lidocaine , a local anesthetic, and in the production of herbicides .

Safety and Hazards

Chloroacetyl Chloride is a corrosive chemical and contact can severely irritate and burn the skin and eyes with possible eye damage . Breathing this compound can irritate the nose and throat . It is highly toxic when inhaled and can corrode both metal surfaces and tissues .

Future Directions

The global Chloroacetyl Chloride market was valued at US$ 517.9 Mn in 2022, exhibiting a CAGR of 6.6% in terms of revenue, over the forecast period (2023 to 2030) to reach US$ 861.8 Mn by 2030 . It serves as a fundamental component in several significant chemical processes .

Biochemical Analysis

Biochemical Properties

Chloroacetyl chloride is known for its highly reactive and corrosive nature . Its molecular structure includes a reactive “acyl-chloride” functional group (COCl), rendering it highly reactive toward nucleophiles . This characteristic makes it particularly suitable for acylation reactions , wherein it reacts with nucleophiles to generate acyl derivatives .

Cellular Effects

This compound poses significant hazards when it comes into contact with the skin, leading to severe chemical burns . In addition, this compound can readily permeate the skin and affect the respiratory system .

Molecular Mechanism

The wide use of this compound in the pharmaceutical industry as an acylating agent in the synthesis of active pharmaceutical ingredient (API) has shown to be a critical reagent . The high reactivity of this compound allows reaction with residual moisture and solvents present in either the initial reaction mixture or subsequent steps to form potential degradation species .

Temporal Effects in Laboratory Settings

There is a paucity of information regarding the genotoxicity of this compound . Hence, we base the risk assessment on the principles of the threshold of toxicological concern .

Dosage Effects in Animal Models

The U.S. Environmental Protection Agency classifies this compound as an exceedingly hazardous substance . Comparatively, MCA, another chemical compound is considered “toxic” but may possess a lower degree of hazard when compared to this compound .

Metabolic Pathways

This compound is a reactive compound that is often used as a two-carbon building block reagent given its multi-functional properties . The potential genotoxicity of this compound allows for a class 3 impurity based on Muller’s classification .

Transport and Distribution

This compound exhibits favorable solubility in both water and methanol . This property could influence its transport and distribution within cells and tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloroacetyl chloride can be synthesized through several methods:

Industrial Production Methods: The industrial production of this compound typically involves the carbonylation of methylene chloride or the oxidation of vinylidene chloride. These methods are preferred due to their efficiency and scalability .

Comparison with Similar Compounds

Chloroacetyl chloride is unique due to its bifunctional nature, allowing it to participate in a variety of chemical reactions. Similar compounds include:

This compound stands out due to its versatility and wide range of applications in various fields.

Properties

IUPAC Name

2-chloroacetyl chloride
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InChI

InChI=1S/C2H2Cl2O/c3-1-2(4)5/h1H2
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InChI Key

VGCXGMAHQTYDJK-UHFFFAOYSA-N
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Canonical SMILES

C(C(=O)Cl)Cl
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Molecular Formula

ClCH2COCl, Array, C2H2Cl2O
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DSSTOX Substance ID

DTXSID4026472
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Molecular Weight

112.94 g/mol
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Physical Description

Chloroacetyl chloride appears as a colorless to light yellow liquid with a very pungent odor. Very toxic by inhalation. Corrosive to metals and tissue., Liquid, Colorless to yellowish liquid with a strong, pungent odor; [NIOSH], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., Colorless to yellowish liquid with a strong, pungent odor.
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Boiling Point

221 °F at 760 mmHg (USCG, 1999), 106.0 °C, 106 °C, 223 °F
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Flash Point

100 °C (212 °F) - closed cup
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Solubility

Decomposes (NIOSH, 2023), Decomposed by water, Initially insoluble in water, however a slow reaction at the water-chloroacetyl chloride interface produces chloroacetic acid. When sufficient acid is formed to solubilize the two phases, a violent reaction forming chloroacetic acid and HCl occurs., Miscible with ethyl ether; soluble in acetone, carbon tetrachloride., Miscible with acetone and benzene., Solubility in water: reaction, Decomposes
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Density

1.42 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.4202 g/cu cm at 20 °C, Density: 1.4202 at 20 °C/4 °C, Relative density (water = 1): 1.4, 1.42
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Vapor Density

Relative vapor density (air = 1): 3.9
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Vapor Pressure

19 mmHg (NIOSH, 2023), 25.2 [mmHg], 25.2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 2.5, 19 mmHg
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Color/Form

Liquid, Colorless liquid, Water-white liquid, Colorless to yellowish liquid.

CAS No.

79-04-9
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Acetyl chloride, chloro-
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/AO62CCF8.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

-8.5 °F (USCG, 1999), -21.7 °C, -21.8 °C, -8.5 °F, -7 °F
Record name CHLOROACETYL CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/376
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Chloroacetyl chloride
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/973
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLOROACETYL CHLORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0845
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CHLOROACETYL CHLORIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/685
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Chloroacetyl chloride
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0120.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods

Procedure details

N'-(4-Chloroacetylaminophenyl)-N,N-dimethylacetamidine hydrochloride, used as the starting material in Step B of this example, is obtained by the acylation of 74.5 g of N'-(4-aminophenyl)-N,N-dimethylacetamidine with 54.7 g of chloroacetyl chloride in tetrahydrofuran to afford 104.7 g of the product. Upon recrystallization from alcohol the N'-(4-chloroacetylaminophenyl)-N,N-dimethylacetamidine hydrochloride has a melting point of 246°-247° C.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
N'-(4-Chloroacetylaminophenyl)-N,N-dimethylacetamidine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Chloroacetyl chloride
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